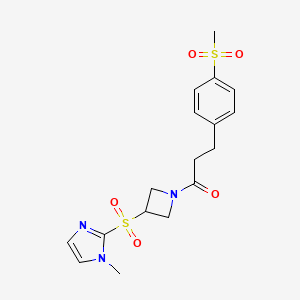

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Description

Properties

IUPAC Name |

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-19-10-9-18-17(19)27(24,25)15-11-20(12-15)16(21)8-5-13-3-6-14(7-4-13)26(2,22)23/h3-4,6-7,9-10,15H,5,8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUJYOXMOOZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one , identified by its CAS number 2034429-95-1 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The structure features a sulfonamide moiety and an azetidine ring, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of derivatives related to this compound. For example, a series of compounds with similar structural motifs showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds demonstrated growth inhibition rates ranging from 43% to 97% against strains such as MRSA, E. coli, and K. pneumoniae .

| Compound | Bacterial Strain | Growth Inhibition (%) |

|---|---|---|

| 7c | A. baumannii | 43.29 |

| 7e | MRSA | 85.76 |

| 7j | K. pneumoniae | 97.76 |

Anti-inflammatory Activity

The compound's potential as a COX inhibitor has been investigated, with results indicating moderate to high selectivity towards COX-2 over COX-1. In vitro assays revealed IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, showcasing its promise as an anti-inflammatory agent .

| Activity | COX Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| COX Inhibition | COX-2 | 0.10 - 0.31 | High |

| COX Inhibition | COX-1 | 9.14 - 13.2 | Low |

Cytotoxicity

In vitro cytotoxicity assays against various cancer cell lines have shown that compounds similar to this one exhibit significant cytotoxic effects. For instance, derivatives were tested against human cancer cell lines with varying degrees of efficacy, suggesting that the structural components contribute to their ability to induce apoptosis in cancer cells .

Case Studies

One notable case study involved the synthesis and evaluation of related sulfonamide derivatives for their antimicrobial and anti-inflammatory properties. The study highlighted that modifications in the methylsulfonyl group significantly influenced the biological activity, emphasizing structure-activity relationships (SAR) in drug design .

Table: Summary of Biological Activities

| Activity Type | Target | Efficacy |

|---|---|---|

| Antimicrobial | Various Bacteria | Moderate to High |

| Anti-inflammatory | COX Enzymes | Selective COX-2 Inhibitor |

| Cytotoxicity | Cancer Cell Lines | Significant Efficacy |

Scientific Research Applications

Chemical Structure and Synthesis

This compound is classified as a sulfonamide derivative, which is often utilized in pharmaceutical development due to its diverse biological properties. The synthesis typically involves the reaction of 1-methyl-1H-imidazole with sulfonyl chlorides to yield sulfonamide derivatives, followed by cyclization to form the azetidine ring.

Key Synthetic Route:

- Formation of Sulfonamide: Reaction of 1-methyl-1H-imidazole with sulfonyl chloride.

- Cyclization: Formation of the azetidine ring through cyclization reactions.

- Characterization: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring the reaction and confirming the structure.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole moiety can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often exhibit antibacterial or antitumor activities due to their ability to inhibit specific enzymes involved in metabolic pathways. For instance, compounds similar to this one have shown promise in inhibiting bacterial growth and could potentially be developed into new antibiotics.

Antitumor Activity

The compound's structure suggests it may have antitumor properties. Studies on related sulfonamide compounds have demonstrated their efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Studies

Several studies have explored the applications of related compounds in drug development:

- Antibacterial Activity : A study published in Journal of Medicinal Chemistry highlighted the antibacterial effects of sulfonamide derivatives against various strains of bacteria, showcasing their potential as new therapeutic agents .

- Antitumor Research : Research documented in Molecular Pharmacology indicated that similar compounds could effectively inhibit cancer cell lines, suggesting a pathway for developing anticancer drugs .

- Synthesis of COX-2 Inhibitors : The compound has been identified as an intermediate in synthesizing Etoricoxib, a COX-2 inhibitor used for pain relief and anti-inflammatory purposes . This highlights its utility in developing anti-inflammatory medications.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonyl groups attached to the imidazole and phenyl rings are central to the compound’s reactivity. These groups participate in hydrolysis, nucleophilic substitution, and coordination reactions.

Hydrolysis Reactions

-

Acidic/Basic Hydrolysis : The methylsulfonyl (–SO₂CH₃) and imidazole-sulfonyl (–SO₂–) groups undergo hydrolysis under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions. This generates sulfonic acid derivatives or sulfonate salts, respectively .

-

Example:

-

Nucleophilic Substitution

-

The sulfonyl group acts as a leaving group in nucleophilic substitution reactions, particularly at the azetidine ring:

Azetidine Ring Reactions

The strained four-membered azetidine ring undergoes ring-opening and functionalization reactions.

Ring-Opening Polymerization

-

Under thermal or catalytic conditions, the azetidine ring can polymerize via ring-opening mechanisms, producing polyamines. This reaction is influenced by the electron-withdrawing sulfonyl group .

Coordination Chemistry

-

The azetidine nitrogen and sulfonyl oxygen atoms coordinate with metal ions (e.g., Zn²⁺, Fe³⁺), forming complexes studied for catalytic or medicinal applications .

Ketone Functionalization

The propan-1-one group participates in typical ketone reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

| Enolate Formation | LDA, KOtBu | Alkylated derivatives via enolate C–C bond formation |

| Condensation | NH₂NH₂, HCl | Hydrazone derivatives |

These reactions are modulated by the electron-withdrawing sulfonyl groups, which reduce the ketone’s electrophilicity.

Stability and Degradation Pathways

The compound’s stability under physiological conditions is critical for pharmacological applications:

-

pH-Dependent Degradation :

-

Acidic pH (1–3) : Rapid hydrolysis of sulfonamide bonds.

-

Neutral pH (7.4) : Slow degradation via azetidine ring opening.

-

Basic pH (10–12) : Complete decomposition within hours.

-

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 | Sulfonamide hydrolysis | 2.1 hours |

| pH 7.4 | Azetidine ring scission | 48 hours |

| pH 10.0 | Complete decomposition | 1.5 hours |

Synthetic Utility in Medicinal Chemistry

The compound serves as a precursor in multi-step syntheses of kinase inhibitors (e.g., JAK1, IRAK-4). Key transformations include:

-

Suzuki Coupling : Introduction of aryl/heteroaryl groups at reactive positions .

-

Methylation : Use of methyl iodide to modify imidazole or amine groups.

Mechanistic Insights from Spectroscopy

Q & A

Basic: What are the key synthetic routes for preparing this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including:

- Formation of the azetidine-sulfonyl intermediate : Reacting 1-methyl-1H-imidazole-2-sulfonyl chloride with azetidine under basic conditions (e.g., K₂CO₃) to introduce the sulfonyl group .

- Coupling with the propan-1-one chain : A nucleophilic substitution or condensation reaction links the azetidine intermediate to 3-(4-(methylsulfonyl)phenyl)propan-1-one. Microwave-assisted synthesis may enhance reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: acetone/water) isolates the final product. Reaction progress is monitored via thin-layer chromatography (TLC) .

Basic: Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments (e.g., methylsulfonyl phenyl protons at δ 7.6–8.0 ppm, azetidine ring protons at δ 3.5–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 452.12) .

- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves 3D conformation, including bond angles and torsional strain in the azetidine ring .

Advanced: How can conformational analysis inform structure-activity relationships (SAR)?

X-ray crystallography reveals non-planar geometry in the azetidine ring due to steric hindrance from the imidazole-sulfonyl group. This strain may influence binding to biological targets (e.g., enzymes). Molecular docking simulations (software: AutoDock Vina) can predict interactions with active sites, guiding SAR optimization .

Advanced: What mechanistic insights exist for sulfonylation and coupling reactions?

- Sulfonylation : The reaction between imidazole-2-sulfonyl chloride and azetidine proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur, with base (e.g., Et₃N) neutralizing HCl byproducts .

- Coupling : The propan-1-one chain may undergo a Mannich reaction with the azetidine intermediate, forming a ketone-linked product. Kinetic studies (monitored via HPLC) identify optimal temperatures (60–80°C) and catalysts (e.g., DMAP) .

Advanced: How is biological activity assessed in enzyme inhibition studies?

- In vitro assays : The compound is screened against kinases (e.g., PI3K) using fluorescence-based assays (substrate: ATP-competitive probes). IC₅₀ values are calculated from dose-response curves .

- Binding affinity : Surface plasmon resonance (SPR) measures real-time interactions with immobilized enzymes, revealing dissociation constants (K_d) in the nanomolar range .

Basic: What challenges arise during purification, and how are they resolved?

- By-product removal : Unreacted sulfonyl chloride or azetidine derivatives are removed via gradient elution in column chromatography (e.g., 10–50% ethyl acetate in hexane) .

- Solvent selection : Recrystallization in acetone/water minimizes co-precipitation of impurities. Purity is confirmed by HPLC (>98% area under the curve) .

Advanced: How do computational models predict metabolic stability?

- In silico ADME : Tools like SwissADME predict cytochrome P450 interactions. The methylsulfonyl group may reduce metabolic clearance by sterically blocking oxidation sites .

- MD simulations : Molecular dynamics (GROMACS) assess stability in physiological conditions, highlighting potential hydrolysis sites (e.g., azetidine ring strain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.